molecular formula C19H24N2O5S B280654 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide

Cat. No. B280654
M. Wt: 392.5 g/mol
InChI Key: SEKUBWZLDKDPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide, also known as ERK inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of various diseases and disorders.

Mechanism of Action

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII works by binding to the ATP-binding site of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide1/2 and preventing their activation. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide1/2 are involved in a wide range of cellular processes such as cell proliferation, differentiation, survival, and apoptosis. By inhibiting N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide1/2, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII can disrupt these processes and induce cell death in cancer cells, for example.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII has been shown to have significant biochemical and physiological effects in various cell types and animal models. In cancer cells, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII can induce cell death and inhibit tumor growth. In neurons, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII can protect against neurodegeneration and improve cognitive function. In cardiovascular cells, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII can reduce inflammation and prevent cell death.

Advantages and Limitations for Lab Experiments

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII has several advantages for lab experiments. It is a potent and selective inhibitor of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide1/2, which allows researchers to study the specific effects of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide signaling pathway in various diseases and disorders. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII is also relatively easy to synthesize and has good solubility in aqueous solutions. However, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII has some limitations as well. It can be toxic to cells at high concentrations and may have off-target effects on other signaling pathways.

Future Directions

There are several future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII in scientific research. One area of interest is the development of new therapeutic strategies for cancer, neurodegenerative diseases, and cardiovascular diseases based on the inhibition of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide signaling pathway. Another area of interest is the study of the role of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide signaling pathway in the regulation of immune responses and inflammation. Additionally, the development of new N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitors with improved potency and selectivity is an active area of research.

Synthesis Methods

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with diethylamine and sodium sulfite to form the final product, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide.

Scientific Research Applications

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII has been widely used in scientific research to study the role of extracellular signal-regulated kinase (N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide) signaling pathway in various diseases and disorders such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII is a potent and selective inhibitor of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide1/2, which are key components of the N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide signaling pathway. By inhibiting N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide1/2, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide inhibitor VIII can help researchers better understand the mechanisms underlying these diseases and develop new therapeutic strategies.

properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxybenzamide

InChI

InChI=1S/C19H24N2O5S/c1-5-21(6-2)27(23,24)14-11-12-18(26-4)16(13-14)20-19(22)15-9-7-8-10-17(15)25-3/h7-13H,5-6H2,1-4H3,(H,20,22)

InChI Key

SEKUBWZLDKDPJW-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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